Celiprolol

Catalog No.
S523142
CAS No.
56980-93-9
M.F
C20H33N3O4
M. Wt
379.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celiprolol

CAS Number

56980-93-9

Product Name

Celiprolol

IUPAC Name

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea

Molecular Formula

C20H33N3O4

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26)

InChI Key

JOATXPAWOHTVSZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C

Solubility

Soluble in DMSO

Synonyms

Celiprolol, Celiprolol Hydrochloride, Celiprolol Monohydrochloride, Celiprolol, (+,-)-Isomer, Celiprolol, (R)-Isomer, Celiprolol, (S)-Isomer, Celiprolol, Monohydrochloride, (R)-Isomer, Celiprolol, Monohydrochloride, (S)-Isomer, Hydrochloride, Celiprolol, Monohydrochloride, Celiprolol, N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea, REV 5320A, REV-5320A, REV5320A, Selectol, ST 1396, ST-1396, ST1396

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C

Description

The exact mass of the compound Celiprolol is 379.2471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

There is currently no cure for vEDS, but research has focused on managing symptoms and preventing complications. Celiprolol's potential benefit lies in its ability to lower blood pressure and heart rate, which are thought to contribute to the weakening of blood vessels in vEDS patients.

Limited Clinical Trials:

While some studies have explored the use of celiprolol for vEDS, the current body of research is limited. A key clinical trial, the BBEST trial conducted in 2010, involved a small group of 53 patients in Europe who received celiprolol treatment. The study showed some promise in terms of reducing blood vessel growth and improving clinical symptoms [Source: FIGHT vEDS, a patient advocacy group, discusses the BBEST trial here: ].

However, the results were not conclusive, and further research was needed. Another study published in 2019 reviewed the management and outcomes of vEDS patients at a single center in France. This study, while showing a longer lifespan for vEDS patients treated there, did not definitively isolate the role of celiprolol in these outcomes [Source: FIGHT vEDS discusses the limitations of the 2019 study here: ].

FDA Rejection and Future Research:

In 2019, the U.S. Food and Drug Administration (FDA) rejected a New Drug Application for celiprolol as a treatment for vEDS. The FDA cited the need for a larger and more robust clinical trial to demonstrate the drug's effectiveness. This decision highlights the ongoing need for further research into vEDS treatments [Source: FIGHT vEDS discusses the FDA rejection here: ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Exact Mass

379.2471

LogP

1.92 (LogP)

Appearance

Solid powder

Melting Point

120-122
111.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

57470-78-7 (mono-hydrochloride)

Drug Indication

Celiprolol is indicated for the management of mild to moderate hypertension and effort-induced angina pectoris.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB08 - Celiprolol

Mechanism of Action

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Other CAS

56980-93-9

Wikipedia

Celiprolol

Biological Half Life

5 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Eguchi K, Hoshide S, Kario K. Effects of Celiprolol and Bisoprolol on Blood Pressure, Vascular Stiffness, and Baroreflex Sensitivity. Am J Hypertens. 2015 Jul;28(7):858-67. doi: 10.1093/ajh/hpu245. Epub 2015 Jan 10. PubMed PMID: 25577782.
2: Andrzejczak D, Górska D. The effects of celiprolol on serum concentrations of proinflammatory cytokines in hypertensive (SHR) and normotensive (WKY) rats. Pharmacol Rep. 2014 Feb;66(1):68-73. doi: 10.1016/j.pharep.2013.08.006. Epub 2014 Feb 1. PubMed PMID: 24905309.
3: Abdelkrim MA, Martignat L, Gogny M, Desfontis JC, Noireaud J, Mallem MY. Celiprolol induces β(3)-adrenoceptors-dependent relaxation in isolated porcine coronary arteries. Can J Physiol Pharmacol. 2013 Oct;91(10):791-6. doi: 10.1139/cjpp-2013-0091. Epub 2013 May 22. PubMed PMID: 24144049.
4: Nishioka S, Yoshioka T, Nomura A, Kato R, Miyamura M, Okada Y, Ishizaka N, Matsumura Y, Hayashi T. Celiprolol reduces oxidative stress and attenuates left ventricular remodeling induced by hypoxic stress in mice. Hypertens Res. 2013 Nov;36(11):934-9. doi: 10.1038/hr.2013.60. Epub 2013 Jun 20. PubMed PMID: 23784509.
5: Mizuta E, Utami SB, Ohtahara A, Endo S, Mishima M, Hasegawa A, Yamada K, Kato M, Yamamoto K, Ogino K, Ninomiya H, Miyazaki S, Hamada T, Taniguchi SI, Cheng J, Hisatome I. A vasodilating β1 blocker celiprolol inhibits muscular release of uric acid precursor in patients with essential hypertension. Horm Metab Res. 2013 Jan;45(1):69-73. doi: 10.1055/s-0032-1321872. Epub 2012 Aug 14. PubMed PMID: 22893261.
6: Ong KT, Perdu J, De Backer J, Bozec E, Collignon P, Emmerich J, Fauret AL, Fiessinger JN, Germain DP, Georgesco G, Hulot JS, De Paepe A, Plauchu H, Jeunemaitre X, Laurent S, Boutouyrie P. Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. Lancet. 2010 Oct 30;376(9751):1476-84. doi: 10.1016/S0140-6736(10)60960-9. Epub 2010 Sep 7. Erratum in: Lancet. 2016 Aug 6;388(10044):564. Dosage error in published abstract; MEDLINE/PubMed abstract corrected; Dosage error in article text. PubMed PMID: 20825986.
7: Ieiri I, Doi Y, Maeda K, Sasaki T, Kimura M, Hirota T, Chiyoda T, Miyagawa M, Irie S, Iwasaki K, Sugiyama Y. Microdosing clinical study: pharmacokinetic, pharmacogenomic (SLCO2B1), and interaction (grapefruit juice) profiles of celiprolol following the oral microdose and therapeutic dose. J Clin Pharmacol. 2012 Jul;52(7):1078-89. doi: 10.1177/0091270011408612. Epub 2011 May 18. PubMed PMID: 21593283.
8: Itohda A, Tsutsumi K, Imai H, Iwao M, Kotegawa T, Ohashi K. Determination of celiprolol in human plasma using high performance liquid chromatography with fluorescence detection for clinical application. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Sep 1;904:88-92. doi: 10.1016/j.jchromb.2012.07.026. Epub 2012 Jul 31. PubMed PMID: 22889991.
9: Belal F, Sharaf El-Din M, Aly F, Hefnawy M, El-Awady M. Fluorometric determination of bopindolol and celiprolol in pharmaceutical preparations and biological fluids. J Fluoresc. 2012 Jul;22(4):1141-50. doi: 10.1007/s10895-012-1053-1. Epub 2012 Apr 3. PubMed PMID: 22477063.
10: Shaukat A, Kazmi S, Shaheen R. In vitro response of tracheal smooth muscle from hyperresponsive guinea pigs to celiprolol. J Ayub Med Coll Abbottabad. 2012 Jul-Dec;24(3-4):85-6. PubMed PMID: 24669619.
11: Frishman WH, Heiman M, Soberman J, Greenberg S, Eff J. Comparison of celiprolol and propranolol in stable angina pectoris. Celiprolol International Angina Study Group. Am J Cardiol. 1991 Apr 1;67(8):665-70. PubMed PMID: 1672481.
12: Malminiemi K. Long-term celiprolol therapy lowers fasting plasma leptin levels. Celiprolol Multicenter Study Group. Cardiovasc Drugs Ther. 2000 Feb;14(1):67-75. PubMed PMID: 10755203.
13: Bruchatá K, Némethy A, Čižmáriková R, Račanská E, Habala L. Synthesis and In Vitro Pharmacological Evaluation of 5-(Alkoxymethyl)-2-(3-alkylamino-2-hydroxypropoxy)phenylethanones Related to Acebutolol and Celiprolol. Arch Pharm (Weinheim). 2016 Sep;349(9):733-40. doi: 10.1002/ardp.201600136. Epub 2016 Jul 15. PubMed PMID: 27417385.
14: Verbesselt R, Zugravu A, Tjandramaga TB, De Schepper PJ. Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma. J Chromatogr B Biomed Appl. 1996 Aug 30;683(2):231-6. PubMed PMID: 8891920.
15: Johnston GD, Vyssoulis G, Feely J, Holden RD, Radley DR. Effect of celiprolol and metoprolol on lipids, fibrinogen and airways function in hyperlipidaemic hypertensives: a randomised double-blind long-term parallel group trial. J Hum Hypertens. 1995 Feb;9(2):123-9. PubMed PMID: 7752174.
16: Taylor SH, Beattie A, Silke B. Celiprolol in the treatment of hypertension: a comparison with propranolol. J Cardiovasc Pharmacol. 1986;8 Suppl 4:S127-31. PubMed PMID: 2427842.
17: Sauvaget F, Mallem MY, Bucas V, Gogny M, Desfontis JC, Noireaud J. Positive influence of AT(1) receptor antagonism upon the impaired celiprolol-induced vasodilatation in aorta from spontaneously hypertensive rats. Eur J Pharmacol. 2010 Oct 10;644(1-3):169-75. doi: 10.1016/j.ejphar.2010.07.003. Epub 2010 Jul 13. PubMed PMID: 20637193.
18: Minamide Y, Osawa Y, Nishida H, Igarashi H, Kudoh S. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. J Sep Sci. 2011 Jul;34(13):1590-8. doi: 10.1002/jssc.201100089. Epub 2011 May 19. PubMed PMID: 21595025.
19: Cleophas TJ, vd Mey N, Meulen J, Niemeyer MG. Quality of life before and during antihypertensive treatment: a comparative study of celiprolol and atenolol. Am J Ther. 1997 Apr;4(4):117-22. PubMed PMID: 10423600.
20: Miura A, Ukai Y, Matsuzaki T, Ishima T, Hayashi S, Kano S, Kimura K. [Pharmacological studies of celiprolol: II. Alpha 2-Adrenoceptor blocking effects of a cardioselective beta-blocker, celiprolol]. Nihon Yakurigaku Zasshi. 1990 Apr;95(4):201-8. Japanese. PubMed PMID: 1973399.

Explore Compound Types